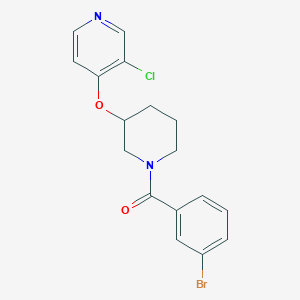
(3-Bromophenyl)(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Bromophenyl)(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone” is a chemical compound with the formula C12H14BrNO . It is a complex organic molecule that contains bromine, chlorine, nitrogen, and oxygen atoms .
Synthesis Analysis
The synthesis of this compound involves multiple steps . The process includes reactions with Li-piperidid, Piperidin, m-Brombenzoylchlorid, Pyridin, and other chemicals . The reaction conditions vary for each step, including different temperatures, reaction times, and solvents .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps . These reactions include interactions with various other chemicals under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point, are not specified in the search results .Aplicaciones Científicas De Investigación
Hydrogen-bonding Patterns in Enaminones
A study by Balderson et al. (2007) explored hydrogen-bonding patterns in enaminones, including compounds with bromophenyl and piperidin-ylidene elements. These compounds exhibited bifurcated intra- and intermolecular hydrogen bonding, essential for forming centrosymmetric dimers and stabilizing crystal structures through weak interactions such as C-H...Br and C-H...π. This research aids in understanding the structural properties and potential applications in materials science and molecular engineering (Balderson et al., 2007).
Structural Analysis of Chloropyridinyl Methoxylated Compounds
Lakshminarayana et al. (2009) synthesized and characterized the crystal structure of a compound closely related to the query molecule, highlighting the importance of intermolecular hydrogen bonding in stabilizing crystal structures. This study contributes to the field by providing insights into how such molecular features can influence the design and development of new materials with specific physical properties (Lakshminarayana et al., 2009).
Thermal and Optical Studies
Karthik et al. (2021) focused on the synthesis, characterization, and application of a compound incorporating elements similar to the query molecule, with an emphasis on thermal, optical, and structural studies. The compound's stability and interactions were analyzed, providing valuable information for applications in photonics and materials science (Karthik et al., 2021).
Synthesis and Molecular Docking
Another study by Lakshminarayana et al. (2018) synthesized a compound with structural similarities, including molecular docking and Hirshfeld surface analysis. This research offers insights into the compound's potential interactions with biological targets, relevant for developing new therapeutic agents (Lakshminarayana et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
(3-bromophenyl)-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O2/c18-13-4-1-3-12(9-13)17(22)21-8-2-5-14(11-21)23-16-6-7-20-10-15(16)19/h1,3-4,6-7,9-10,14H,2,5,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYCATBEHZJUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Br)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

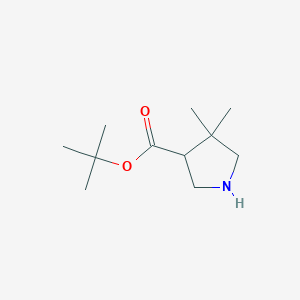
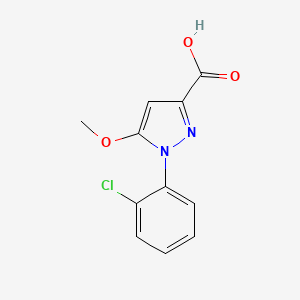
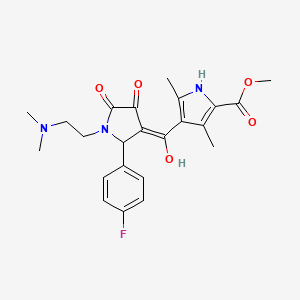
![8,9-Dimethoxy-1,1,10b-trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B2590572.png)
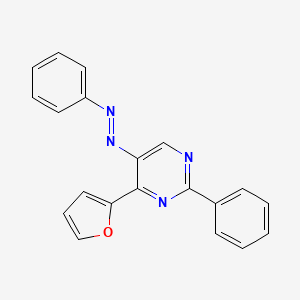

![ethyl 5-[2-[2-(2-formylphenoxy)acetyl]oxyacetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2590576.png)
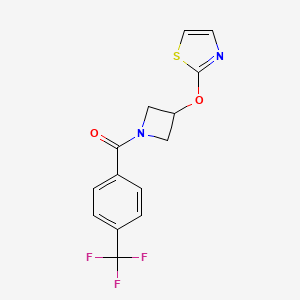
![Methyl 6-({2-[(2,3-dichlorobenzoyl)amino]phenyl}sulfanyl)nicotinate](/img/structure/B2590582.png)
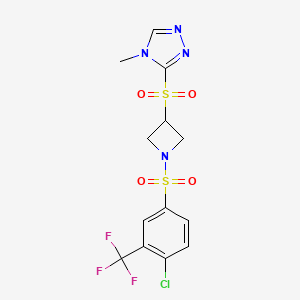
![2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B2590584.png)
![N-(4-((1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide](/img/structure/B2590585.png)
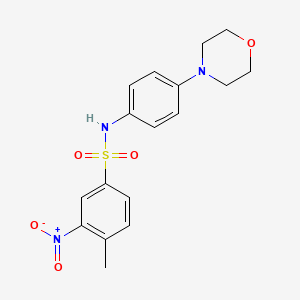
![1-Azaspiro[3.3]heptane hemioxalate](/img/structure/B2590587.png)